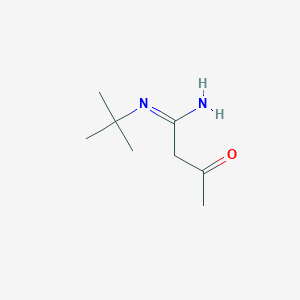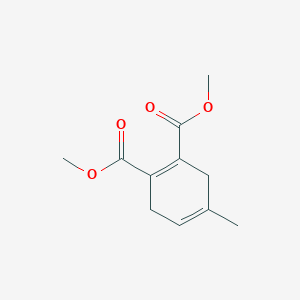
L-Glutamic acid, dihexadecyl ester
Vue d'ensemble
Description
L-Glutamic acid, dihexadecyl ester is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, dihexadecyl ester typically involves the esterification of L-glutamic acid. One common method is the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction proceeds at room temperature or slightly elevated temperatures (around 50°C) in the presence of alcohols such as methanol, ethanol, or propanol . The esterification process requires an excess of TMSCl to ensure complete conversion of the carboxy groups to ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, dihexadecyl ester can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: L-glutamic acid and hexadecanol.
Oxidation: L-glutamic acid and hexadecanoic acid.
Substitution: Various substituted derivatives of L-glutamic acid, depending on the nucleophile used.
Applications De Recherche Scientifique
L-Glutamic acid, dihexadecyl ester has several scientific research applications across different fields:
Industry: The compound can be used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, dihexadecyl ester involves its interaction with specific molecular targets and pathways. As an ester derivative of L-glutamic acid, it can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the brain. L-glutamic acid activates both ionotropic and metabotropic glutamate receptors, playing a crucial role in excitatory neurotransmission and the synthesis of gamma-aminobutyric acid (GABA) in GABAergic neurons .
Comparaison Avec Des Composés Similaires
L-Glutamic acid, dihexadecyl ester can be compared with other ester derivatives of L-glutamic acid, such as L-glutamic acid diethyl ester and L-glutamic acid di-tert-butyl ester These compounds share similar structural features but differ in the length and nature of the ester groups
Similar Compounds
- L-Glutamic acid diethyl ester
- L-Glutamic acid di-tert-butyl ester
- L-Glutamic acid benzyl ester
Propriétés
IUPAC Name |
dihexadecyl (2S)-2-aminopentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3/t35-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLUXDVSARFPMX-DHUJRADRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471913 | |
| Record name | L-Glutamic acid, dihexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59274-90-7 | |
| Record name | L-Glutamic acid, dihexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)



![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)


![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)

